3,4-Diaminobutanoic acid dihydrochloride
Overview
Description
3,4-Diaminobutanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2. It is a derivative of butanoic acid, featuring two amino groups at the 3rd and 4th positions. This compound is often used in biomedicine and chemical synthesis due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 3,4-Diaminobutanoic acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . This compound acts as a non-competitive inhibitor of this enzyme .
Mode of Action
This compound inhibits the action of GABA transaminase, preventing the conversion of GABA back to glutamate . This results in elevated levels of GABA. Additionally, it has been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor , which further elevates levels of GABA .
Biochemical Pathways
The inhibition of GABA transaminase and the reuptake of GABA disrupts the normal functioning of the GABAergic system, a major inhibitory neurotransmitter system in the brain. This leads to an increase in GABA levels, which can have various downstream effects depending on the specific context within the nervous system .
Result of Action
The increase in GABA levels due to the action of this compound can have various effects at the molecular and cellular level. For instance, it can enhance inhibitory signaling in the nervous system, potentially affecting neuronal excitability and communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diaminobutanoic acid dihydrochloride can be achieved through various methods. One common approach involves the desymmetrisation of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis . This method includes several steps, such as acetylation and selective deprotection, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, suitable for pharmaceutical and biomedical applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobutanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the amino groups.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
3,4-Diaminobutanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications in treating neurological conditions and metabolic disorders.
Industry: The compound is used in the production of certain antibiotics and as a building block in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: This compound is similar in structure but has amino groups at the 2nd and 4th positions.
DL-2,3-Diaminopropionic acid: Another similar compound with amino groups at different positions.
Uniqueness
3,4-Diaminobutanoic acid dihydrochloride is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in biomedicine and chemical synthesis.
Properties
IUPAC Name |
3,4-diaminobutanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOFTBXTQXELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109754-82-7 | |
Record name | 3,4-diaminobutanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing (R)-3,4-diaminobutanoic acid dihydrochloride in the context of the research?
A1: The research focuses on developing a new stereospecific synthesis for (R)-aminocarnitine using D-aspartic acid. [] The synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride is significant because it showcases the versatility of the developed synthetic strategy. This suggests that the methodology can be employed to produce other valuable aminocarnitine-related molecules besides the primary target.
Q2: Does the article mention the yield or purity of the synthesized (R)-3,4-diaminobutanoic acid dihydrochloride?
A2: While the article mentions the successful synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride, it does not explicitly state the yield or purity obtained. [] Further investigations and characterization would be required to determine these parameters.
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